molecular formula C10H12O2 B058192 [4-(Prop-2-en-1-yloxy)phenyl]methanol CAS No. 3256-45-9

[4-(Prop-2-en-1-yloxy)phenyl]methanol

Cat. No. B058192
CAS RN: 3256-45-9
M. Wt: 164.2 g/mol
InChI Key: SZVHDGIHRNRTMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to [4-(Prop-2-en-1-yloxy)phenyl]methanol involves several key strategies, including the use of cyclic sulfonamide precursors through stereoselective intramolecular Heck reactions, as demonstrated by Evans (2007) in the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol from chiral pool-derived dihydropyrroles (Evans, 2007). This approach highlights the importance of selecting appropriate precursors and reaction conditions to achieve the desired configuration and yield of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to [4-(Prop-2-en-1-yloxy)phenyl]methanol is characterized by spectroscopic and crystallographic methods. For instance, Viji et al. (2020) utilized DFT calculations to optimize the geometry and analyze vibrational spectra of a related compound, providing insight into molecular parameters like bond lengths and angles (Viji et al., 2020). Such studies are crucial for understanding the electronic and spatial configuration, which impacts the chemical reactivity and physical properties of the compound.

Chemical Reactions and Properties

Chemical properties of [4-(Prop-2-en-1-yloxy)phenyl]methanol derivatives are explored through reactions like the double reduction of cyclic sulfonamides, leading to compounds with specific functionalities. The method described by Evans (2007) showcases how structural elements, such as the aryl sulfonyl moiety, play dual roles in synthesis pathways, acting both as protecting groups and aryl donors (Evans, 2007). These reactions underline the versatility of [4-(Prop-2-en-1-yloxy)phenyl]methanol in synthesizing complex organic molecules.

Physical Properties Analysis

The physical properties of [4-(Prop-2-en-1-yloxy)phenyl]methanol and its derivatives, such as solubility, melting point, and crystal structure, can be inferred from related compounds. For example, the crystal structure analysis of a similar compound by Li et al. (2001) provides insights into the molecular packing and intermolecular interactions, which are fundamental for understanding the compound's physical characteristics (Li et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of [4-(Prop-2-en-1-yloxy)phenyl]methanol derivatives, are explored through various chemical reactions. The study by Evans (2007) on the synthesis of related compounds highlights the role of specific functional groups and reaction conditions in determining the chemical behavior of these molecules (Evans, 2007).

Scientific Research Applications

Organic Synthesis and Crystallography

  • Synthesis and Characterization : The base-catalyzed Claisen-Schmidt condensation reaction has been utilized for synthesizing chalcone derivatives, demonstrating the compound's role in the formation of complex organic structures with potential applications in material sciences and pharmaceuticals (Salian et al., 2018).

Liquid Crystal Materials

  • Williamson Ether Synthesis : The compound has been involved in Williamson ether synthesis for producing liquid crystal materials, showcasing its significance in developing advanced materials for electronic displays and optical devices (Egami et al., 2018).

Solvatochromism

  • Solvatochromic Switches : Derivatives of the compound have been explored for their solvatochromic properties, which are crucial for developing solvatochromic switches and probes. These applications are significant in chemical sensing and molecular electronics (Nandi et al., 2012).

Asymmetric Synthesis

  • Asymmetric Hydrogenation : The compound has facilitated the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, highlighting its role in producing chiral alcohols with high enantioselectivity. This process is vital for the synthesis of optically active pharmaceuticals and agrochemicals (Ohkuma et al., 2007).

Safety And Hazards

The safety information for “[4-(Prop-2-en-1-yloxy)phenyl]methanol” includes several hazard statements such as H302, H315, H317, H319, H335 . Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

(4-prop-2-enoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,11H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVHDGIHRNRTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Prop-2-en-1-yloxy)phenyl]methanol

CAS RN

3256-45-9
Record name [4-(prop-2-en-1-yloxy)phenyl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The compound of formula 2 (Z=trifluoromethylsulphonyloxy), methyl 3-(3-allyl-4-trifluoromethylsulphonyloxyphenyl)methyloxyacetate, was prepared as follows. Allyl bromide (4.4 g) was added to a stirred suspension of 4-hydroxybenzyl alcohol (4.34 g) and potassium carbonate (5.00 g) in butanone (40 ml). The reaction mixture was heated at reflux for 18 hours. The reaction mixture was cooled and then filtered. The filtrate was evaporated to give an oil which was purifed by flash column chromatography on silica gel using a 4:1 (v/v) mixture of hexane and ethyl acetate as eluent to give 4-allyloxybenzyl alcohol (4.50 g) as a pale yellow oil; NMR(CDCl3): 1.81(1H,t), 4.48-4.65(4H,m), 5.22-5.48(2H,m), 6.05(1H,m), 6.90(2H,m) and 7.25(2H,m), m/z 164(H).
[Compound]
Name
formula 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl 3-(3-allyl-4-trifluoromethylsulphonyloxyphenyl)methyloxyacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
4.34 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-hydroxybenzylalcohol (1.52 g, 12.2 mmol.), allyl bromide (1.1 ml, 12.2 mmol.), acetonitrile (40 ml), and potassium carbonate (2.54 g, 18.4 mmol.) was reluxed for 18 hours, then concentrated in vacuo. The residue was dissolved in ethyl acetate and washed with water and brine. The organic layer was dried (MgSO4) and evaporated to give the product as a yellow oil (0.72 g, 71%). 1H NMR (300 MHz, CDCl3) δ 2.1 (s, 1H), 4.55 (m, 2H), 4.6 (s, 2H), 5.3 (d, 1H, J=11.5 Hz), 5.43 (d, 1H, J=16.5 Hz), 6.1 (m, 1H), 6.94 (m, 2H), 7.33 (m, 2H); 13C NMR (75 MHz, CDCl3) δ 65.3, 69.2, 115.2, 118.1, 129.0, 129.4, 133.7, 158.6.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
71%

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